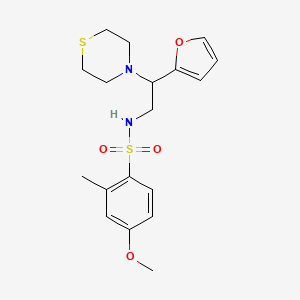

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

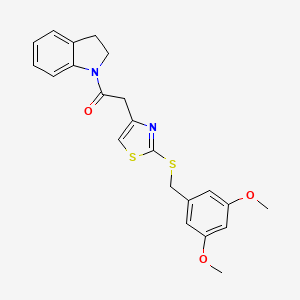

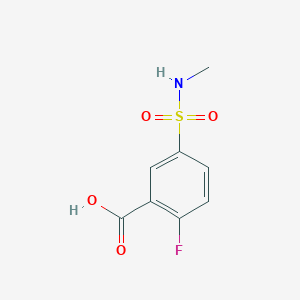

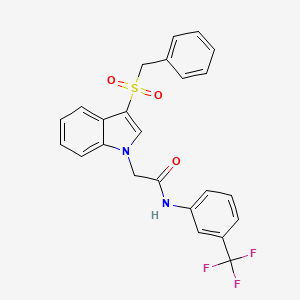

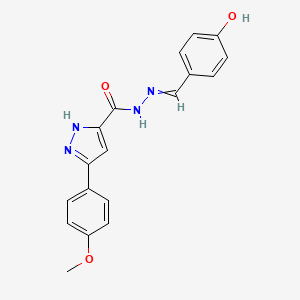

The compound is a complex organic molecule that contains several functional groups including a furan ring, a thiomorpholinoethyl group, a methoxy group, and a benzenesulfonamide group . These groups could potentially give the compound unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The furan ring, for example, is a five-membered aromatic ring with a heteroatom of oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, furan derivatives often have unique optical and electronic properties .Aplicaciones Científicas De Investigación

Antibacterial Agents

This compound, due to its furan and sulfonamide moieties, shows potential as an antibacterial agent. Furan derivatives are known for their broad-spectrum antibacterial properties, effective against both gram-positive and gram-negative bacteria . The inclusion of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial proliferation .

Anticancer Research

The structural components of this compound suggest it could be explored for anticancer properties. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors . Additionally, furan derivatives have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for developing new anticancer therapies .

Anti-inflammatory Applications

Furan derivatives are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit the production of pro-inflammatory cytokines . The thiomorpholine ring in this compound may further enhance its anti-inflammatory effects by modulating immune responses, making it a potential candidate for treating inflammatory diseases .

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound’s unique structure could be valuable. Furan derivatives have demonstrated antiviral activity against various viruses, including influenza and HIV . The sulfonamide group may enhance this activity by disrupting viral replication processes, providing a basis for further research into antiviral applications .

Antifungal Applications

Furan and sulfonamide derivatives have shown significant antifungal activity, making this compound a potential antifungal agent. Its ability to disrupt fungal cell wall synthesis and function could be leveraged to develop new treatments for fungal infections, particularly those resistant to current antifungal drugs.

These applications highlight the diverse potential of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide in various fields of scientific research. Each application warrants further investigation to fully understand and harness the compound’s capabilities.

If you have any specific area you’d like to explore further, feel free to let me know!

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Furan platform chemicals beyond fuels and plastics. Unveiling the Synthesis, Spectral Characterizations, and Biological Activities of Furan Derivatives. Pharmaceutics | Free Full-Text | SAR Study and Molecular Docking of Furan Derivatives. : Neuroprotective Effects of Furan Derivatives in Oxidative Stress Models. : Antifungal Activity of Furan and Sulfonamide Derivatives.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-14-12-15(23-2)5-6-18(14)26(21,22)19-13-16(17-4-3-9-24-17)20-7-10-25-11-8-20/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCKHKFDFGEWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)

![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)